Thalidomide-5'-O-PEG1-propargyl
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Overview
Description
Thalidomide-5’-O-PEG1-propargyl is a compound that combines thalidomide, polyethylene glycol (PEG), and a propargyl group. This compound is primarily used as a building block for targeted protein degradation, specifically in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . Thalidomide-5’-O-PEG1-propargyl acts as a cereblon ligand, recruiting CRBN proteins, which are essential for the degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG1-propargyl involves the conjugation of thalidomide with a PEG linker and a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with PEG.
PEGylation: The activated thalidomide is then reacted with PEG to form a thalidomide-PEG conjugate.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-O-PEG1-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group can react with azide-containing compounds via click chemistry to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Major Products
The major products formed from these reactions include triazole derivatives, which are essential intermediates in the synthesis of PROTAC molecules .
Scientific Research Applications
Thalidomide-5’-O-PEG1-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a cereblon ligand to recruit CRBN proteins, facilitating targeted protein degradation.
Medicine: Plays a crucial role in the development of PROTAC molecules for cancer therapy and other diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Thalidomide-5’-O-PEG1-propargyl exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of Thalidomide-5’-O-PEG1-propargyl to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-5’-O-PEG1-propargyl is unique due to its combination of thalidomide, PEG, and a propargyl group, which allows it to act as a versatile building block for the synthesis of PROTAC molecules. Its ability to recruit CRBN proteins and facilitate targeted protein degradation sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N2O6 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c1-2-7-25-8-9-26-11-3-4-12-13(10-11)18(24)20(17(12)23)14-5-6-15(21)19-16(14)22/h1,3-4,10,14H,5-9H2,(H,19,21,22) |
InChI Key |
PZSJAPSVVGMQOA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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